DICYANINE A DICYANINE A
Brand Name: Vulcanchem
CAS No.: 20591-23-5
VCID: VC3824563
InChI: InChI=1S/C25H25N2.HI/c1-3-26-19-18-20(23-13-6-8-15-25(23)26)11-9-12-22-17-16-21-10-5-7-14-24(21)27(22)4-2;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1
SMILES: CCN1C(=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C=CC4=CC=CC=C41.[I-]
Molecular Formula: C25H25IN2
Molecular Weight: 480.4 g/mol

DICYANINE A

CAS No.: 20591-23-5

Cat. No.: VC3824563

Molecular Formula: C25H25IN2

Molecular Weight: 480.4 g/mol

* For research use only. Not for human or veterinary use.

DICYANINE A - 20591-23-5

Specification

CAS No. 20591-23-5
Molecular Formula C25H25IN2
Molecular Weight 480.4 g/mol
IUPAC Name (2Z)-1-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline;iodide
Standard InChI InChI=1S/C25H25N2.HI/c1-3-26-19-18-20(23-13-6-8-15-25(23)26)11-9-12-22-17-16-21-10-5-7-14-24(21)27(22)4-2;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1
Standard InChI Key AIUPVZRNWAATQJ-UHFFFAOYSA-M
Isomeric SMILES CCN1/C(=C\C=C\C2=CC=[N+](C3=CC=CC=C23)CC)/C=CC4=CC=CC=C41.[I-]
SMILES CCN1C(=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C=CC4=CC=CC=C41.[I-]
Canonical SMILES CCN1C(=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C=CC4=CC=CC=C41.[I-]

Introduction

Chemical Identity and Structural Properties

DICYANINE A is formally identified as a quinolinium salt with the molecular formula C₃₁H₃₇IN₂O₂ and a molecular weight of 596.542 g/mol . Its structure features a quinolinium core substituted with ethyl and propenyl groups, contributing to its distinct electronic and steric properties. The compound exhibits a melting point of 300°C and remains stable under normal temperatures and pressures, though it degrades in the presence of strong oxidants or excess heat .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₃₁H₃₇IN₂O₂
Molecular Weight596.542 g/mol
Melting Point300°C
StabilityStable in ambient conditions
Hazardous DecompositionHI, nitrogen oxides

Historical Synthesis and Modern Production Methods

The synthesis of dicyanine derivatives was first reported in 1923 by Palkin, who demonstrated condensation reactions between quinolinium salts and aldehydes under basic conditions . While early methods utilized ethanol or methanol as solvents with sodium hydroxide catalysts, industrial-scale production now employs optimized protocols to enhance yield and purity. For example, modern routes involve refluxing 1-ethylquinolinium iodide with ketones in acetic acid, followed by recrystallization to isolate the product .

Recent advancements have expanded the synthetic toolkit for dicyanine analogs. A 2020 study detailed the preparation of disulfide-bonded dicyanines (e.g., ss-diCy5 and ss-diNH800CW) via cystamine-mediated crosslinking of indole precursors . These derivatives exhibit stimuli-responsive fluorescence, enabling applications in tumor imaging (discussed in Section 4).

Reactivity and Functional Transformations

DICYANINE A participates in selective redox reactions due to its conjugated π-system and iodide counterion:

  • Oxidation: Treatment with KMnO₄ in acidic conditions cleaves double bonds, yielding quinolinium-carboxylic acid derivatives .

  • Reduction: NaBH₄ reduces the iodide ion to hydrogen iodide (HI), while LiAlH₄ hydrogenates the propenylidene bridge without altering the quinolinium core .

These transformations underscore its utility as a versatile intermediate in organic synthesis.

Industrial and Biomedical Applications

Industrial Uses

DICYANINE A is classified as "For industry use only" due to its role in dye and pigment manufacturing . Its vibrant color properties stem from extended conjugation, which enhances light absorption in the visible spectrum.

Biomedical Innovations

A breakthrough application emerged in 2020 with the development of glutathione (GSH)-responsive dicyanine probes for tumor imaging . These probes remain quenched in normal tissues but activate in tumor microenvironments (TME) where GSH concentrations exceed 2 mM. Key results include:

  • Fluorescence Quenching: ss-diNH800CW exhibits 89% signal suppression in phosphate-buffered saline (PBS) .

  • Tumor-Specific Activation: GSH cleavage enhances fluorescence by 27-fold, achieving a tumor-to-background (T/B) ratio suitable for surgical guidance .

Table 2: Performance of GSH-Responsive Dicyanine Probes

ProbeQuenching EfficiencyActivation FoldT/B Ratio
ss-diCy555%189.2
ss-diNH800CW89%2712.7

Comparative Analysis with Related Compounds

DICYANINE A distinguishes itself from simpler quinolinium salts (e.g., 1-ethyl-4-methylquinolinium iodide) through its extended conjugation and redox versatility. Unlike conventional cyanine dyes, which suffer from aggregation-caused quenching (ACQ), its disulfide derivatives exploit ACQ for background suppression in bioimaging .

Future Directions

Research priorities include:

  • Optimizing Tumor Selectivity: Engineering dicyanine probes with higher GSH specificity.

  • Hybrid Materials: Incorporating dicyanine motifs into metal-organic frameworks (MOFs) for sensing applications.

  • Toxicology Studies: Assessing long-term biosafety of dicyanine-based imaging agents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator